
trideuterio(113C)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trideuterio(113C)methanol is a compound where the hydrogen atoms in methanol are replaced by deuterium, a heavier isotope of hydrogen, and the carbon atom is the isotope 13C. This isotopic labeling makes this compound a valuable tool in various scientific fields, particularly in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trideuterio(113C)methanol can be synthesized through several methods. One common approach involves the reaction of trideuterio(113C)methane with formaldehyde in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Another method involves the reduction of trideuterio(113C)formaldehyde using a reducing agent such as lithium aluminum deuteride.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated precursors and specialized reactors to ensure high purity and yield. The process may include steps such as catalytic hydrogenation, distillation, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trideuterio(113C)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trideuterio(113C)formaldehyde or trideuterio(113C)formic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to trideuterio(113C)methane using strong reducing agents such as lithium aluminum deuteride.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum deuteride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Halogenating agents, acids, and bases under various conditions.
Major Products
Oxidation: Trideuterio(113C)formaldehyde, trideuterio(113C)formic acid.
Reduction: Trideuterio(113C)methane.
Substitution: Various deuterated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Trideuterio(113C)methanol has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium and 13C into biological molecules.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism by which trideuterio(113C)methanol exerts its effects is primarily through isotopic labeling. The presence of deuterium and 13C allows for detailed tracking and analysis of chemical reactions and biological processes. The molecular targets and pathways involved depend on the specific application, such as the interaction with enzymes in metabolic studies or the behavior in NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trideuterio(113C)methane: A methane derivative with similar isotopic labeling.
Trideuterio(113C)formaldehyde: An oxidized form of trideuterio(113C)methanol.
Trideuterio(113C)formic acid: Another oxidized product of this compound.
Uniqueness
This compound is unique due to its combination of deuterium and 13C isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques. This makes it particularly valuable in NMR spectroscopy and other applications requiring precise tracking of molecular interactions.
Eigenschaften
Molekularformel |
CH4O |
|---|---|
Molekulargewicht |
36.053 g/mol |
IUPAC-Name |
trideuterio(113C)methanol |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3 |
InChI-Schlüssel |
OKKJLVBELUTLKV-KQORAOOSSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])O |
Kanonische SMILES |
CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


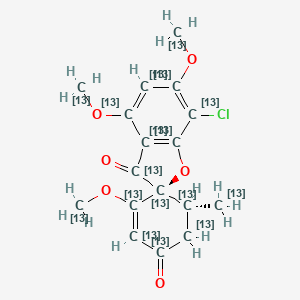

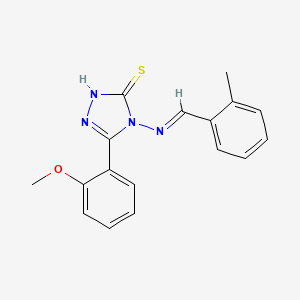
azolidine-2-carboxylic acid](/img/structure/B15088615.png)
![1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol;hydrochloride](/img/structure/B15088616.png)
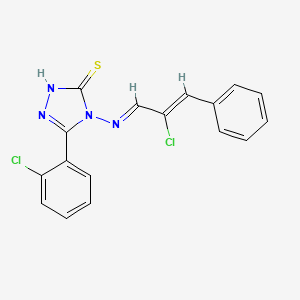
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)


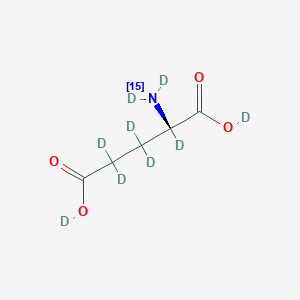
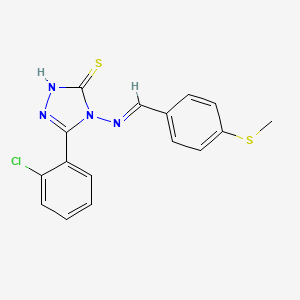
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)

